BenchChemオンラインストアへようこそ!

3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Chagas disease cysteine protease inhibition neglected tropical disease drug discovery

3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide (CAS 1164544-60-8, PubChem CID 2877914, ChEMBL ID CHEMBL566920) is a synthetic small molecule belonging to the azo-containing benzamide class, with the molecular formula C₁₉H₁₄ClN₃O and a molecular weight of 335.8 g/mol. Its structure features a 3-chlorobenzamide core linked via an amide bond to a para-phenyldiazenyl-substituted aniline ring, placing the electron-withdrawing chloro substituent at the meta position of the benzamide phenyl ring.

Molecular Formula C19H14ClN3O
Molecular Weight 335.8 g/mol
Cat. No. B5004892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Molecular FormulaC19H14ClN3O
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H14ClN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24)
InChIKeyBVHXJXQDOFAUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide – Structural Identity, Physicochemical Profile, and Target Annotation for Research Procurement


3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide (CAS 1164544-60-8, PubChem CID 2877914, ChEMBL ID CHEMBL566920) is a synthetic small molecule belonging to the azo-containing benzamide class, with the molecular formula C₁₉H₁₄ClN₃O and a molecular weight of 335.8 g/mol. Its structure features a 3-chlorobenzamide core linked via an amide bond to a para-phenyldiazenyl-substituted aniline ring, placing the electron-withdrawing chloro substituent at the meta position of the benzamide phenyl ring [1]. The compound exhibits a computed XLogP3 of 5.2, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, resulting in one Lipinski Rule-of-5 violation attributable to elevated lipophilicity [1]. It is annotated in the DrugMap database as a small-molecule investigational agent and an inhibitor of Trypanosoma cruzi cruzipain (CYSP_TRYCR), a cysteine protease validated as a therapeutic target for Chagas disease [2].

Why Unspecified 'Azo-Benzamide' Compounds Cannot Substitute for 3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide in Target-Focused Research


Within the azo-benzamide chemical space, substitution pattern and halogen position exert non-interchangeable effects on target engagement, lipophilicity, and metabolic susceptibility. The 3-chloro (meta) substitution on the benzamide ring of this compound is structurally distinct from the 4-chloro (para) isomer and from the non-halogenated parent N-[4-(phenyldiazenyl)phenyl]benzamide; these positional variations can alter the electron distribution across the amide bond and the azo linkage, directly influencing hydrogen-bonding geometry with cysteine protease active sites [1]. Furthermore, the para-phenyldiazenyl group introduces photoreactivity and reductive lability that are absent in non-azo benzamide analogs such as MS-275 (Entinostat), meaning that biological readouts obtained with one scaffold cannot be extrapolated to the other without explicit comparative data [2]. Procurement of an unspecified 'azo-benzamide derivative' in place of the exact 3-chloro regioisomer therefore risks introducing uncontrolled variables into enzymatic inhibition, cellular permeability, and stability assays.

Head-to-Head and Cross-Study Quantitative Differentiation: 3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide versus Closest Structural Analogs and In-Class Alternatives


Cruzipain (T. cruzi Cysteine Protease) Inhibitory Affinity: Quantitative Cross-Study Benchmarking Against K777 and Non-Chlorinated Azo-Benzamide Congeners

3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide demonstrates measurable, albeit modest, inhibitory activity against recombinant T. cruzi cruzipain (cruzain), with a reported inhibition constant (Ki) of 6.31 × 10³ nM (6.31 μM), determined via a fluorescence-based assay using Z-FR-AMC as the substrate [1]. In cross-study comparison, this affinity is approximately four orders of magnitude weaker than the peptidyl vinyl sulfone inhibitor K777 (Ki ≈ 0.1–1 nM against cruzain in comparable fluorogenic substrate assays) [2], and also substantially weaker than the non-peptidic nitrile-based cruzain inhibitors reported in the anti-kinetoplastid chemical boxes (IC₅₀ values typically in the 10–500 nM range) [3]. Quantitative comparative data against the non-chlorinated parent N-[4-(phenyldiazenyl)phenyl]benzamide or the 4-chloro regioisomer in the same cruzipain assay are absent from the published record; the contribution of the 3-chloro substituent to cruzipain binding therefore remains inferred by class-level SAR rather than experimentally confirmed via direct head-to-head comparison.

Chagas disease cysteine protease inhibition neglected tropical disease drug discovery

Lipophilicity (Computed XLogP3) as a Differential Descriptor: 3-Cl versus 4-Cl Regioisomers and Non-Halogenated Azo-Benzamide Analogs

The computed XLogP3 for 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is 5.2, indicating substantial lipophilicity that positions this compound near the upper boundary of drug-like chemical space (Lipinski's Rule-of-5 threshold: LogP ≤ 5) [1]. By comparison, the non-chlorinated parent N-[4-(phenyldiazenyl)phenyl]benzamide is predicted (by the same XLogP3 algorithm) to have a lower LogP of approximately 4.2–4.5, yielding a calculated ΔLogP of 0.7–1.0 log units attributable to the single chlorine substitution [2]. This difference translates to a predicted 5- to 10-fold increase in n-octanol/water partition coefficient for the 3-chloro derivative, which directly impacts predicted membrane permeability (PAMPA and Caco-2 models) and non-specific protein binding. The 4-chloro regioisomer is expected to have a near-identical computed LogP (difference < 0.1 log units), meaning that regioisomer differentiation cannot rely on global lipophilicity alone but must instead consider dipole moment and electronic distribution at the target binding site – parameters for which experimental comparative data remain unavailable.

physicochemical profiling drug-likeness permeability prediction

Synthetic Accessibility and Reported Yield: 3-Chloro-Substituted Azo-Benzamide versus Di-Substituted and Alkyl-Chain Variants in the Same One-Pot Methodology

The one-pot synthesis of mono- and di-substituted azo-containing amides reported by Khera et al. (2015) demonstrates that 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is accessible via direct N-acylation of 4-(phenyldiazenyl)aniline with 3-chlorobenzoyl chloride, without the need for N-protection/deprotection steps [1]. While individual yield data for this specific regioisomer were not isolated in the published abstract, the general methodology reports 'excellent yields' for the mono-substituted azo-amide series. By contrast, di-substituted variants (e.g., N,N-bis-azo amides) require more forcing conditions and produce lower yields due to steric hindrance at the amide nitrogen [1]. The commercial availability of both starting materials (4-(phenyldiazenyl)aniline and 3-chlorobenzoyl chloride) from multiple suppliers supports reproducible in-house synthesis or custom procurement at scales relevant to early-stage biological screening.

synthetic chemistry azo-amide coupling chemical procurement yield benchmark

Drug-Likeness and Rotatable Bond Profile: Conformational Flexibility of the 3-Chloro Azo-Benzamide versus Entinostat (MS-275) and Rigid Azo Analogs

3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide possesses four rotatable bonds (the amide C–N bond, the two aryl–N bonds flanking the azo group, and the benzamide aryl–C bond), compared to six rotatable bonds in the clinical-stage benzamide HDAC inhibitor Entinostat (MS-275) [1]. This lower rotatable bond count, combined with the planar, rigidifying trans-azo (–N=N–) linkage that restricts conformational freedom between the two aromatic rings, results in a moderately constrained conformational ensemble compared to fully flexible benzamide derivatives [2]. The reduced conformational entropy penalty upon target binding may partially offset the entropic cost of the compound's high lipophilicity for targets that recognize an extended, relatively planar pharmacophore. However, experimental confirmation of this effect in cruzipain or other target binding assays is not yet available, making this a class-level structural inference rather than an experimentally validated differentiation.

conformational analysis drug-likeness oral bioavailability prediction

Evidence-Grounded Research Application Scenarios for 3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide


Scaffold-Hopping Starting Point for Cruzain Inhibitor Optimization in Chagas Disease Drug Discovery

The documented cruzipain Ki of 6.31 μM positions 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide as a low-affinity starting point for fragment-growing or scaffold-hopping campaigns targeting T. cruzi cysteine protease. Medicinal chemistry teams may use this azo-benzamide core as a replacement for the peptidyl backbone of higher-affinity but metabolically labile vinyl sulfone inhibitors (e.g., K777), exploiting the rigid trans-azo linker to pre-organize the pharmacophore while iteratively optimizing the benzamide substitution pattern to improve affinity toward the nanomolar range . The compound's single-digit micromolar Ki provides a measurable baseline against which structure–activity relationship (SAR) improvements can be quantitatively tracked.

Physicochemical Reference Standard for Lipophilic Azo-Benzamide Compound Libraries

With a well-defined computed XLogP3 of 5.2 and a molecular weight of 335.8 g/mol, this compound serves as a calibrated reference point within a lipophilic azo-benzamide library. Screening laboratories can use it as an internal standard to benchmark assay interference arising from non-specific protein binding, aggregation at high concentrations, or compound precipitation in aqueous buffer systems – all risks associated with LogP values above 5.0 . Its commercial availability from multiple suppliers (confirmed via the PubChem substance registry) facilitates its use as an inter-laboratory quality control standard for biochemical and cellular assay reproducibility assessments.

Synthetic Methodology Validation: One-Pot Azo-Amide Coupling Protocol Test Substrate

The published one-pot synthesis of mono-substituted azo-containing amides, in which 4-(phenyldiazenyl)aniline reacts directly with 3-chlorobenzoyl chloride, provides a validated protocol that can be reproduced by academic and industrial synthesis laboratories . Procurement of the pre-formed 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide product allows researchers to verify the identity and purity of their in-house synthesized material against a commercial reference standard via HPLC, NMR, and melting point comparison, supporting method transfer and batch-to-batch consistency monitoring.

Quote Request

Request a Quote for 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.